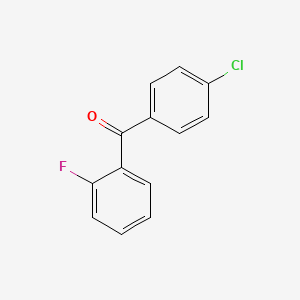

(4-Chlorophenyl)(2-fluorophenyl)methanone

概要

説明

(4-Chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H8ClFO It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-chlorobenzoyl chloride and 2-fluorobenzene.

Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.

Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Reactor Design: Specialized reactors are used to maintain optimal reaction conditions, including temperature control and efficient mixing.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

(4-Chlorophenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

(4-Chlorophenyl)(2-fluorophenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4-Chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biological pathways. For example, it may inhibit certain enzymes, affecting metabolic processes or signaling pathways.

類似化合物との比較

Similar Compounds

(4-Chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with different substitution pattern.

(2-Chlorophenyl)(4-fluorophenyl)methanone: Another isomer with different positioning of the chlorine and fluorine atoms.

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Contains a bromine atom in addition to chlorine and fluorine.

Uniqueness

(4-Chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on different aromatic rings can lead to distinct interactions with molecular targets compared to other similar compounds.

生物活性

(4-Chlorophenyl)(2-fluorophenyl)methanone, also known as 4-chloro-2-fluorobenzophenone, is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 232.66 g/mol. Its structure features a chlorinated and fluorinated phenyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction . This method employs an acyl chloride (4-chlorobenzoyl chloride) and an aromatic compound (2-fluorobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is conducted under controlled conditions to optimize yield and purity.

General Reaction Scheme:

- Starting Materials: 4-chlorobenzoyl chloride + 2-fluorobenzene

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Anhydrous dichloromethane

- Conditions: Low temperature to minimize side reactions

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest potential antiproliferative effects on cancer cell lines, particularly in breast cancer models.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.6 |

| Escherichia coli | 1.6 |

| Bacillus subtilis | 0.833 |

These results demonstrate that this compound can inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the compound's effect on cancer cell proliferation. The results indicate that it can induce apoptosis in specific cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Here are some findings:

- Cell Viability Assays: The compound showed no cytotoxic effects up to concentrations of 10 µM.

- IC50 Values: The most potent derivatives exhibited IC50 values ranging from 10 to 33 nM against various cancer cell lines, indicating strong antiproliferative activity comparable to established chemotherapeutics .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis.

- Receptor Modulation: It could also modulate receptor activity, influencing cell signaling pathways related to proliferation and apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various derivatives of phenylmethanones, including this compound. Results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria, with a focus on optimizing structure-activity relationships. -

Cancer Cell Line Testing:

In a series of experiments involving breast cancer cell lines, the compound was tested for its ability to induce apoptosis and inhibit cell cycle progression. Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, suggesting its potential as an antitumor agent.

特性

IUPAC Name |

(4-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWKFJLPMWWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。